5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloromethyl, cyclopropyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichlorobenzaldehyde with cyclopropyl hydrazine can form an intermediate hydrazone, which upon treatment with chloromethylating agents, yields the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively. Cyclization reactions may require specific catalysts or acidic/basic conditions to proceed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to the formation of different functionalized pyrazoles .
Scientific Research Applications
5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole: This compound shares the chloromethyl and dichlorophenyl groups but has an oxadiazole ring instead of a pyrazole ring.
4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole: This compound also features chloromethyl, cyclopropyl, and dichlorophenyl groups but has an isoxazole ring.
Uniqueness
The uniqueness of 5-(Chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole lies in its specific combination of substituents and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11Cl3N2 |
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Molecular Weight |
301.6 g/mol |
IUPAC Name |
5-(chloromethyl)-4-cyclopropyl-1-(2,6-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C13H11Cl3N2/c14-6-12-9(8-4-5-8)7-17-18(12)13-10(15)2-1-3-11(13)16/h1-3,7-8H,4-6H2 |
InChI Key |
QGHIQUZFYLMIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N(N=C2)C3=C(C=CC=C3Cl)Cl)CCl |
Origin of Product |
United States |
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